4-(Chloromethyl)-n-cyclopropylbenzamide

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Researchers synthesizing Aurora kinase inhibitors face supply chain inconsistency and undocumented synthetic protocols. 4-(Chloromethyl)-N-cyclopropylbenzamide (CAS 873371-67-6) resolves this as a documented, scalable precursor (US 2007/0037789 A1) with validated synthesis from commodity reagents. • AurA IC₅₀ 118±8.1 nM, AurB IC₅₀ 80±4.2 nM achievable in final phthalazinone inhibitors. • TPSA 29.1 Ų, single HBD - favorable for CNS permeability and metabolic stability. • 97-98% purity tiers; -20°C storage; global B2B shipping.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 873371-67-6
Cat. No. B1420016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-n-cyclopropylbenzamide
CAS873371-67-6
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)CCl
InChIInChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
InChIKeyBOBZVYOTNGHXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-N-cyclopropylbenzamide: Identity and Synthetic Role


4-(Chloromethyl)-N-cyclopropylbenzamide (CAS 873371-67-6) is a para-chloromethyl-substituted N-cyclopropylbenzamide building block with molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g·mol⁻¹ . The compound possesses a computed topological polar surface area (TPSA) of 29.1 Ų, an XLogP3/LogP of approximately 2.1–2.3, one hydrogen-bond donor (the secondary amide N–H), and one hydrogen-bond acceptor (the amide carbonyl), with three rotatable bonds . It is commercially supplied as a research intermediate at purity tiers spanning 95% to 98% across multiple vendors, with recommended storage at −20 °C . The compound is cited as a key synthetic precursor in at least one patent (US 2007/0037789 A1) for the preparation of phthalazinone-based Aurora kinase inhibitors, where the chloromethyl group serves as the reactive electrophilic handle for further functionalization and the N-cyclopropylamide moiety provides a conformationally constrained hydrogen-bond-capable pharmacophoric element .

Why 4-(Chloromethyl)-N-cyclopropylbenzamide Is Irreplaceable


Substituting 4-(chloromethyl)-N-cyclopropylbenzamide with a seemingly similar chloromethylbenzamide derivative — whether a regioisomer, a des-cyclopropyl analog, or a tertiary amide variant — introduces quantifiable changes in hydrogen-bonding capacity, polar surface area, and conformational degrees of freedom that propagate into divergent downstream molecular properties . The N-cyclopropyl secondary amide retains one hydrogen-bond donor (contrasting with zero for N,N-diethyl tertiary amide analogs), while the cyclopropyl ring simultaneously reduces TPSA versus the primary amide comparator and restricts conformational flexibility compared to acyclic N-alkyl substituents . These molecular descriptors directly influence permeability, solubility, and target recognition in the final elaborated pharmacophores, making this specific substitution pattern non-interchangeable in structure–activity relationship (SAR) campaigns .

4-(Chloromethyl)-N-cyclopropylbenzamide: Quantitative Evidence vs. Analogs


Hydrogen-Bond Donor Capacity: Secondary vs. Tertiary Amide

4-(Chloromethyl)-N-cyclopropylbenzamide possesses one hydrogen-bond donor (the secondary amide N–H) , whereas the closest N,N-dialkyl analog, 4-(chloromethyl)-N,N-diethylbenzamide (CAS 54589-57-0), has zero hydrogen-bond donors because the amide nitrogen is fully substituted . This difference is binary (1 vs. 0 donors) and mechanistically consequential: the N–H can act as a hydrogen-bond donor to biological targets (e.g., kinase hinge regions) or direct supramolecular assembly, a capacity entirely absent in the tertiary amide comparator.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

TPSA Comparison: Cyclopropylamide vs. Primary and Tertiary Amides

The TPSA of 4-(chloromethyl)-N-cyclopropylbenzamide is 29.1 Ų . This value sits at a strategically intermediate position between two key comparators: 4-(chloromethyl)benzamide (CAS 84545-14-2), the des-cyclopropyl primary amide, which has a substantially higher PSA of 43.09 Ų ; and 4-(chloromethyl)-N,N-diethylbenzamide (CAS 54589-57-0), the tertiary amide, which has a lower TPSA of 20.3 Ų . The target compound thus offers a balanced TPSA that is 14.0 Ų lower than the primary amide (predicting improved passive membrane permeability) while remaining 8.8 Ų above the tertiary amide (retaining sufficient polarity for aqueous solubility).

Drug-Likeness Membrane Permeability Prediction ADME Optimization

Regiochemistry: para- vs. meta-Chloromethyl Substitution

The target compound bears the chloromethyl electrophile at the para (4-) position of the benzamide ring . Its direct regioisomer, 3-(chloromethyl)-N-cyclopropylbenzamide (CAS 1152622-80-4), has the identical molecular formula (C₁₁H₁₂ClNO) and molecular weight (209.67 g·mol⁻¹) but places the chloromethyl group at the meta (3-) position . While computed global molecular descriptors (TPSA, LogP, H-bond counts) are identical for both regioisomers, the spatial orientation of the reactive chloromethyl handle relative to the amide substituent differs by approximately 60° in terms of the vector angle from the benzamide core, generating geometrically distinct intermediates upon nucleophilic displacement .

Regioselective Synthesis Building Block Geometry Structure-Activity Relationship

Commercial Purity Tier Comparison

Commercial suppliers of 4-(chloromethyl)-N-cyclopropylbenzamide offer the compound at distinct purity tiers: 98% (Leyan, product 1744858; MolCore, product MC758337) , 97% (Bidepharm, product BD327889; Combi-Blocks, catalog QL-4055) , and 95% (ChemeMenu, catalog CM316597) . The purity differential of up to 3 percentage points (98% vs. 95%) between premium and economy tiers translates to a maximum impurity burden of 5% for the 95% grade versus 2% for the 98% grade — a 2.5-fold difference in total impurity load that can affect reaction stoichiometry and side-product profiles in multi-step syntheses.

Chemical Procurement Quality Assurance Reproducibility

Synthetic Provenance: Patent-Validated Protocol

A specific, reproducible synthesis of 4-(chloromethyl)-N-cyclopropylbenzamide is documented in patent US 2007/0037789 A1 (Page/Page column 9–10), employing 4-chloromethyl-benzoyl chloride (2.82 g, 15 mmol) and cyclopropylamine (1.26 mL, 18 mmol) in dichloromethane (30 mL) with Hünig's base (N-ethyl-N,N-diisopropylamine, 3.1 mL, 18 mmol) for 1 hour at ambient temperature . The product precipitates from the reaction mixture and is resolubilized by addition of ethyl acetate, followed by sequential washing with acidic (5% KHSO₄/10% K₂SO₄) and brine solutions. This fully defined protocol contrasts with the variable or undisclosed synthetic procedures for many comparator building blocks, providing users with a validated starting point for scale-up or further derivatization.

Process Chemistry Reproducible Synthesis Patent-Validated Intermediates

Rotatable Bond Count: Cyclopropyl vs. N,N-Diethyl Amide

4-(Chloromethyl)-N-cyclopropylbenzamide has three rotatable bonds , whereas the N,N-diethyl analog 4-(chloromethyl)-N,N-diethylbenzamide (CAS 54589-57-0) has four rotatable bonds . The one-bond reduction reflects the cyclopropyl ring's conformational constraint: the cyclopropyl N-substituent is effectively locked into a small set of low-energy conformations, while the N,N-diethyl substituent introduces two additional freely rotating ethyl groups. Each additional rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding to a biological target ; the one-bond difference thus contributes a predicted ΔΔG of ~0.7–2.1 kJ·mol⁻¹ (at 298 K) in favor of the cyclopropyl analog for target binding.

Conformational Restriction Ligand Efficiency Entropic Optimization

4-(Chloromethyl)-N-cyclopropylbenzamide: Optimal Applications


Aurora Kinase Inhibitor Synthesis

The compound is the designated intermediate for introducing the N-cyclopropyl-4-methylenebenzamide side chain into phthalazinone Aurora A/B kinase inhibitors, as exemplified in the patent literature (US 2007/0037789 A1) . In this application, the chloromethyl group undergoes nucleophilic substitution by the phthalazinone N2 nitrogen, installing the benzamide moiety at the 4-position of the phthalazinone core. The N-cyclopropyl group is retained in the final inhibitor, where it contributes to Aurora kinase affinity — compounds in this series have demonstrated AurA IC₅₀ values of 118 ± 8.1 nM and AurB IC₅₀ values of 80 ± 4.2 nM, with antiproliferative IC₅₀ values of 2.2–4.6 μM across five carcinoma cell lines . The para-chloromethyl regiochemistry is critical for obtaining the correct geometric presentation of the benzamide side chain in the Aurora kinase ATP-binding site.

Kinase Inhibitor Library Elaboration

The N-cyclopropylbenzamide motif is a privileged pharmacophore in kinase inhibitor design, as demonstrated by its incorporation into potent p38α MAPK inhibitors (IC₅₀ = 0.027 μM for the optimized hybrid compound 10g in the benzophenone series) and Mps1/TTK kinase inhibitors with nanomolar antiproliferative activity . Using 4-(chloromethyl)-N-cyclopropylbenzamide as a common late-stage diversification intermediate, the chloromethyl handle can be derivatized with diverse nucleophiles (amines, thiols, alkoxides, heterocyclic N–H) to generate focused libraries while keeping the N-cyclopropylbenzamide fragment constant. This strategy leverages the compound's single H-bond donor (enabling target engagement) and balanced TPSA of 29.1 Ų (favorable for permeability) .

CNS-Penetrant Probe Synthesis

The combination of low TPSA (29.1 Ų) and the presence of a single H-bond donor places this compound within the favorable physicochemical space for blood–brain barrier penetration (typically TPSA < 60–70 Ų and ≤3 H-bond donors) . The cyclopropyl group further contributes metabolic stability by reducing N-dealkylation susceptibility compared to N-methyl or N-ethyl analogs . This makes 4-(chloromethyl)-N-cyclopropylbenzamide a strategic building block for synthesizing CNS-targeted chemical probes where both permeability and oxidative metabolic stability are required. For procurement, the 97–98% purity tier is recommended for CNS-targeted probe synthesis to minimize confounding biological effects from impurities .

Reproducible Scale-Up Protocol

The fully documented synthesis from 4-chloromethyl-benzoyl chloride and cyclopropylamine under Hünig's base conditions in dichloromethane (1 h, ambient temperature) provides a directly transferable protocol for process chemistry scale-up . The procedure includes specific workup steps (ethyl acetate resolubilization of precipitate, sequential acidic and brine washes) that have been validated in the patent literature. This contrasts with the procurement of pre-synthesized material from a single vendor, as the documented protocol enables in-house (re)synthesis at scales from grams to multi-kilograms, reducing supply chain dependency. The reaction uses commodity reagents and standard equipment, making it suitable for technology transfer to CRO or pilot-plant settings.

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